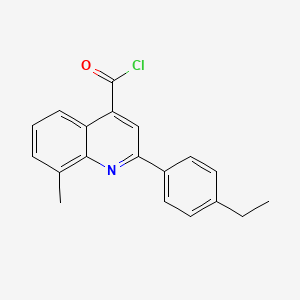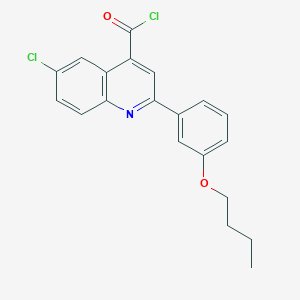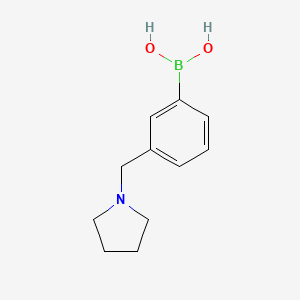
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid
描述
- Use a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to introduce the boronic acid group.
- Employ conditions such as a palladium catalyst, a base (e.g., potassium carbonate), and an organic solvent (e.g., THF).
Industrial Production Methods: Industrial production of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
作用机制
Target of Action
It’s known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It’s known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to their different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as the pyrrolidine ring, is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that pyrrolidine derivatives have been found to be active against the atx enzyme .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
(3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group of this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . Additionally, this compound has been shown to interact with other biomolecules, such as lectins, through its boronic acid moiety, which can form reversible complexes with diols present on glycoproteins .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied to understand its potential applications in biomedical research. This compound has been found to influence cell signaling pathways by inhibiting specific enzymes involved in signal transduction. For example, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in gene expression . Furthermore, this compound has been observed to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The boronic acid group of this compound can form reversible covalent bonds with the active site residues of target enzymes, such as serine proteases and proteasomes . This interaction results in the inhibition of enzyme activity, which can have downstream effects on cellular processes and gene expression. Additionally, this compound can modulate the activity of transcription factors by influencing their post-translational modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been investigated in animal models to determine its therapeutic potential and safety profile. Studies have shown that this compound exhibits dose-dependent effects, with higher doses leading to more pronounced enzyme inhibition and cellular effects . At very high doses, this compound can exhibit toxic effects, including cytotoxicity and adverse impacts on organ function . Therefore, careful dosage optimization is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can inhibit key enzymes in metabolic pathways, leading to alterations in the levels of specific metabolites . Additionally, this compound can modulate the activity of metabolic enzymes through its interactions with their active sites, influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it interacts with target biomolecules . The distribution of this compound within tissues can also influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound can localize to the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins. Additionally, this compound can be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular metabolism and signaling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid typically involves the reaction of 3-bromobenzylamine with pyrrolidine, followed by the introduction of the boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The process can be summarized as follows:
-
Formation of the Pyrrolidin-1-ylmethyl Intermediate:
- React 3-bromobenzylamine with pyrrolidine in the presence of a base.
- Heat the mixture to facilitate the substitution reaction, forming the pyrrolidin-1-ylmethyl intermediate.
化学反应分析
Types of Reactions: (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid undergoes various chemical reactions, including:
-
Oxidation:
- The boronic acid group can be oxidized to form boronic esters or borates.
- Common oxidizing agents include hydrogen peroxide and sodium perborate.
-
Reduction:
- Reduction of the boronic acid group can lead to the formation of boranes.
- Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution:
- The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidin-1-ylmethyl group.
- Reagents such as alkyl halides and nucleophiles like amines are commonly employed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, amines.
Major Products Formed:
Oxidation: Boronic esters, borates.
Reduction: Boranes.
Substitution: Substituted pyrrolidin-1-ylmethyl derivatives.
科学研究应用
Chemistry:
Suzuki-Miyaura Coupling: (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology:
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry:
相似化合物的比较
Phenylboronic Acid: Lacks the pyrrolidin-1-ylmethyl group, making it less specific in certain applications.
(4-(Pyrrolidin-1-ylmethyl)phenyl)boronic Acid: Similar structure but with the pyrrolidin-1-ylmethyl group at a different position, affecting its reactivity and binding properties.
(3-(Morpholin-4-ylmethyl)phenyl)boronic Acid: Contains a morpholine group instead of pyrrolidine, altering its chemical and biological properties.
Uniqueness: (3-(Pyrrolidin-1-ylmethyl)phenyl)boronic acid is unique due to the presence of the pyrrolidin-1-ylmethyl group, which enhances its reactivity and specificity in various chemical and biological applications. This structural feature distinguishes it from other boronic acids and makes it a valuable reagent in research and industry.
属性
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2/c14-12(15)11-5-3-4-10(8-11)9-13-6-1-2-7-13/h3-5,8,14-15H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGCMBMTOLSYTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CN2CCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


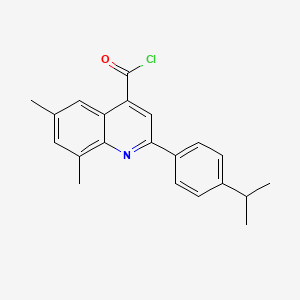
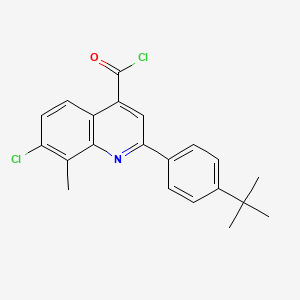
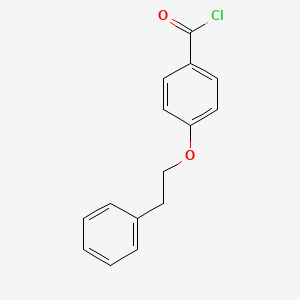
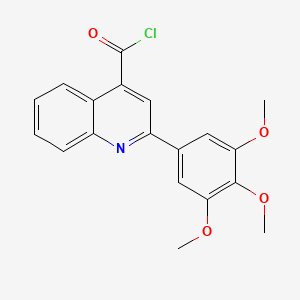
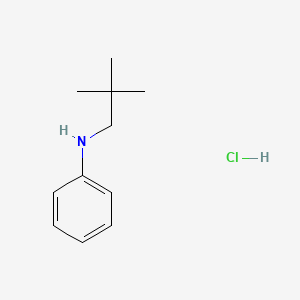
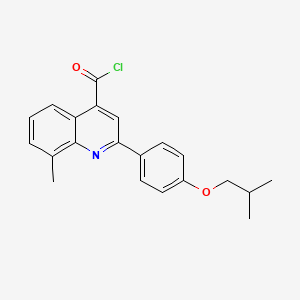
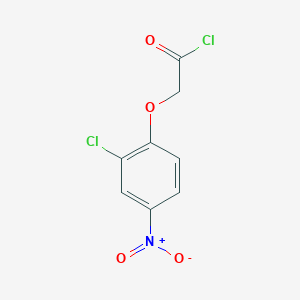
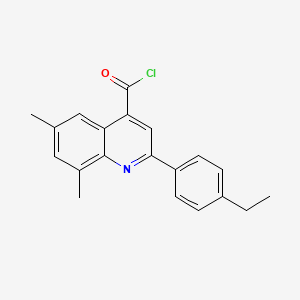
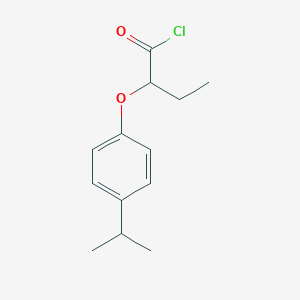
![2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393899.png)
![ethyl 2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B1393901.png)
![2-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1393902.png)
